Home > Products > Screening Compounds P52782 > 3-O-alpha-mycarosylerythronolide B
3-O-alpha-mycarosylerythronolide B -

3-O-alpha-mycarosylerythronolide B

Catalog Number: EVT-1546065
CAS Number:
Molecular Formula: C28H50O10
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-O-alpha-mycarosylerythronolide B is an erythronolide.
Overview

3-O-alpha-mycarosylerythronolide B, commonly referred to as 3-O-alpha-mycarosylerythronolide B or MEB, is a significant compound in the field of antibiotic biosynthesis. It serves as a precursor in the production of erythromycin, a widely used antibiotic. This compound is derived from the polyketide erythronolide B through the glycosylation process involving the unusual sugar TDP-l-mycarose. The biosynthesis of MEB is crucial for enhancing the efficacy and diversity of antibiotic compounds.

Source and Classification

MEB is primarily sourced from microbial fermentation processes, particularly utilizing engineered strains of Escherichia coli. This compound falls under the classification of terpenoids and their derivatives, specifically as a glycosylated polyketide. Its structure is characterized by the attachment of TDP-l-mycarose to the C3 position of erythronolide B, which significantly alters its biological activity and pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 3-O-alpha-mycarosylerythronolide B involves metabolic engineering techniques aimed at enhancing the production efficiency of Escherichia coli. Key methods include:

  • Biosynthetic Pathway Construction: Researchers have developed a biosynthetic pathway that integrates various genetic modifications to facilitate the production of MEB. This includes blocking competing pathways to increase precursor availability, such as glucose-1-phosphate .
  • Glycosylation Strategies: The incorporation of TDP-l-mycarose into erythronolide B is achieved through specific glycosyltransferase enzymes. These enzymes are engineered for improved substrate specificity and catalytic efficiency, allowing for higher yields of MEB .

Technical Details

The engineering process often involves multi-strategy approaches that combine various enzymatic activities and optimize metabolic fluxes within E. coli. For instance, one study reported a titer of 0.048 g/L for MEB by utilizing specific genetic constructs that enhance sugar supply and glycosylation efficiency .

Molecular Structure Analysis

Structure

The molecular formula for 3-O-alpha-mycarosylerythronolide B is C28H50O10. Its structure features a polyketide backbone with a mycarose sugar moiety attached at the C3 position.

Data

  • Molecular Weight: Approximately 542.68 g/mol
  • Structural Features: The compound includes multiple hydroxyl groups and an ether linkage due to the glycosidic bond formed with TDP-l-mycarose.
Chemical Reactions Analysis

Reactions

MEB participates in several key biochemical reactions during antibiotic biosynthesis:

  • Formation of Erythromycin D: MEB can undergo further glycosylation reactions where dTDP-alpha-D-desosamine is added to produce erythromycin D. This reaction illustrates the role of MEB as an intermediary in erythromycin synthesis .

Technical Details

The reaction mechanism typically involves enzymatic catalysis where specific glycosyltransferases facilitate the transfer of sugar moieties to acceptor molecules like MEB, leading to complex antibiotic structures.

Mechanism of Action

The mechanism by which 3-O-alpha-mycarosylerythronolide B exerts its effects primarily revolves around its role as a precursor in the biosynthesis of erythromycin. Erythromycin functions by binding to bacterial ribosomes, inhibiting protein synthesis, which ultimately leads to bacterial cell death. The presence of mycarose enhances its binding affinity and stability within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various nucleophiles due to hydroxyl groups, making it amenable to further chemical modifications.
Applications

3-O-alpha-mycarosylerythronolide B has several scientific uses:

  • Antibiotic Development: As a precursor in the synthesis of erythromycin, it plays a critical role in developing new antibiotics that combat resistant bacterial strains.
  • Biotechnological Research: Its biosynthetic pathway serves as a model for studying glycosylation processes in microorganisms, paving the way for engineering other complex natural products.
  • Pharmaceutical Industry: MEB's unique structure allows for potential modifications that could lead to novel therapeutic agents with enhanced efficacy or reduced side effects.
Introduction to Macrolide Antibiotics and Erythromycin Biosynthetic Intermediates

Historical Context of Erythromycin Discovery and Development

The isolation of erythromycin in 1952 from the soil bacterium Saccharopolyspora erythraea (originally classified as Streptomyces erythreus) marked a therapeutic milestone for penicillin-allergic patients [4] [6]. Early structural elucidation revealed erythromycin A as a 14-membered macrolactone (erythronolide) conjugated to two deoxysugars: the neutral L-mycarose at C-3 and the amino sugar D-desosamine at C-5 [1] [6]. However, industrial fermentation yielded not only erythromycin A but also minor components (B, C, D), hinting at a complex biosynthetic pathway. In 1966, researchers achieved a critical breakthrough with the isolation of 3-O-α-L-mycarosylerythronolide B (often abbreviated as MEB) from S. erythraea cultures [3]. This compound was identified as the first glycosylated intermediate en route to erythromycin D, conclusively demonstrating that macrolactone formation precedes sugar attachment in erythromycin biosynthesis. Subsequent genetic studies in the 1980s-1990s mapped the >60-kb ery gene cluster, providing the molecular blueprint for this pathway [4].

Table 1: Key Historical Milestones in Understanding Erythromycin Biosynthesis

YearDiscoverySignificance
1952Isolation of Erythromycin from Saccharopolyspora erythraeaIntroduction of a critical macrolide antibiotic for penicillin-allergic patients
1966Isolation of 3-O-α-L-mycarosylerythronolide BIdentification of the first proven glycosylated biosynthetic intermediate
1980sMapping of the ery gene cluster (~60 kb)Elucidation of genetic basis for erythromycin biosynthesis
1990sCharacterization of DEBS (6-Deoxyerythronolide B Synthase) as a modular PKSUnderstanding polyketide backbone assembly mechanism

Role of Erythronolide B in Macrolide Biosynthesis

Erythronolide B (EB) serves as the immediate aglycone precursor for glycosylation in erythromycin biosynthesis. Its synthesis is orchestrated by a giant enzymatic complex known as the modular type I polyketide synthase (PKS), specifically 6-deoxyerythronolide B synthase (DEBS) [1] [4]. DEBS comprises three large multidomain proteins (DEBS1, DEBS2, DEBS3), encoded by the genes eryAI, eryAII, and eryAIII. This assembly line functions with remarkable precision:

  • Starter Unit Loading: Propionyl-CoA is loaded onto the loading module.
  • Chain Elongation: Six extender units of (2S)-methylmalonyl-CoA are sequentially added by six elongation modules.
  • Reductive Processing: Ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module modify the β-carbonyl groups, establishing the stereochemistry of EB [1] [8].
  • Cyclization & Release: The thioesterase (TE) domain catalyzes cyclization and release of 6-deoxyerythronolide B (6-dEB), the unoxidized precursor [1].

The final step in generating the glycosylation substrate involves C-6 hydroxylation of 6-dEB. This reaction is catalyzed by cytochrome P450 monooxygenase EryF (P450eryF), yielding erythronolide B (EB) [8] [1]. EB possesses the complete 14-membered lactone ring with a free C-5 hydroxyl group, primed for the attachment of the first sugar residue, L-mycarose.

Table 2: Key Domains in DEBS Modules for Erythronolide B Synthesis

Module (Protein)DomainsSubstrate Addedβ-Carbon ProcessingProduct Chain Length
Loading (DEBS1)AT-ACPPropionyl-CoANoneStarter unit
1 (DEBS1)KS-AT-KR-ACPMethylmalonyl-CoAHydroxyl (D)6-carbon
2 (DEBS1)KS-AT-DH-ER-KR-ACPMethylmalonyl-CoAMethyl (trans)8-carbon
3 (DEBS1)KS-AT-KR-ACPMethylmalonyl-CoAHydroxyl (L)10-carbon
4 (DEBS2)KS-AT-DH-ER-KR-ACPMethylmalonyl-CoAMethyl (trans)12-carbon
5 (DEBS2)KS-AT-KR-ACPMethylmalonyl-CoAHydroxyl (D)14-carbon
6 (DEBS3)KS-AT-KR-ACPMethylmalonyl-CoAHydroxyl (D)16-carbon (6-dEB)
TE (DEBS3)TE-Cyclization & Release14-membered lactone (6-dEB)

Figure 1: Biosynthetic Pathway to Erythronolide B and 3-O-α-Mycarosylerythronolide B6-Deoxyerythronolide B (6-dEB) → (EryF: C6 Hydroxylation) → Erythronolide B (EB) → (EryBV Glycosyltransferase + TDP-Mycarose) → 3-O-α-L-Mycarosylerythronolide B (MEB)

Significance of Glycosylated Intermediates in Antibiotic Production

Glycosylation dramatically alters the bioactivity, solubility, and target specificity of macrolide antibiotics. 3-O-α-L-Mycarosylerythronolide B (MEB) exemplifies this principle as the earliest glycosylated intermediate in erythromycin biosynthesis [2] [3]. Its formation is catalyzed by the glycosyltransferase EryBV, which transfers thymidine diphosphate-L-mycarose (TDP-L-mycarose) to the C-5 hydroxyl group of erythronolide B [1] [4]. This step is genetically governed by the eryB locus (eryBI-eryBVIII), responsible for L-mycarose biosynthesis and attachment [4]. Key functional implications include:

  • Bioactivity Priming: While MEB itself lacks significant antibacterial activity, it is an essential precursor for bioactive erythromycins. Attachment of the second sugar, D-desosamine (catalyzed by EryCIII using TDP-D-desosamine), yields erythromycin D, the immediate precursor to erythromycin A [1] [4] [6]. Desosamine is critical for ribosomal binding.
  • Resistance Evasion: Structural studies indicate that the spatial orientation of the mycarose residue in later erythromycins influences interaction with the bacterial ribosome. Modifications like cladinose O-methylation (by EryG) in erythromycin A further optimize binding and help evade certain resistance mechanisms [6].
  • Structural Diversity Engine: Glycosylation patterns are a major source of natural macrolide diversity. For example, megalomicins (isolated from Micromonospora sp.) share the EB core but feature different sugar moieties, leading to altered bioactivity spectra [7].
  • Biotechnological Leverage: The OSMAC (One Strain Many Compounds) approach demonstrates that manipulating culture conditions (e.g., medium composition, fermentation time) can significantly alter the yield of intermediates like MEB and its derivatives. Solid A1 medium cultures of Micromonospora SH-82 over 21 days, for instance, enhance the production of glycosylated megalomicin analogues [7]. Genetic engineering of eryB genes offers another route to produce novel glycosylated macrolides.

Properties

Product Name

3-O-alpha-mycarosylerythronolide B

IUPAC Name

(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C28H50O10

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C28H50O10/c1-10-19-14(3)22(30)15(4)21(29)13(2)11-27(8,34)24(31)16(5)23(17(6)26(33)37-19)38-20-12-28(9,35)25(32)18(7)36-20/h13-20,22-25,30-32,34-35H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,22+,23+,24-,25+,27-,28-/m1/s1

InChI Key

WWWXDCNRNMZGEN-UPOWUTDQSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.